molecular formula C7H10Cl2N2 B14800305 1-(3-Chloropyridin-2-yl)ethanamine;hydrochloride

1-(3-Chloropyridin-2-yl)ethanamine;hydrochloride

Cat. No.: B14800305
M. Wt: 193.07 g/mol
InChI Key: ZKUOSKLBPMQQON-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a pale-yellow to yellow-brown solid that is often used in various scientific research applications. This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-2-yl)ethanamine;hydrochloride typically involves the reaction of 3-chloropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyridin-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions may produce various substituted pyridines .

Scientific Research Applications

1-(3-Chloropyridin-2-yl)ethanamine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropyridin-2-yl)ethanamine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring and its ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUOSKLBPMQQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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